1-(4-Difluoromethanesulfonylphenyl)ethan-1-one

Physicochemical Properties Medicinal Chemistry Drug Design

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one delivers a unique -CF2H pharmacophore that functions as a metabolically stable lipophilic hydrogen-bond donor, mimicking hydroxyl or thiol groups without rapid clearance. This para-substituted acetophenone enables SAR interrogation of binding pockets where trifluoromethyl sulfones fail. The acetyl group serves as a versatile handle for Claisen condensations, Grignard additions, and reductive aminations. Supplied at 95% purity, it is ideal for oral bioavailability optimization in drug-discovery programs.

Molecular Formula C9H8F2O3S
Molecular Weight 234.22
CAS No. 1216034-47-7
Cat. No. B2544878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Difluoromethanesulfonylphenyl)ethan-1-one
CAS1216034-47-7
Molecular FormulaC9H8F2O3S
Molecular Weight234.22
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F
InChIInChI=1S/C9H8F2O3S/c1-6(12)7-2-4-8(5-3-7)15(13,14)9(10)11/h2-5,9H,1H3
InChIKeyWPQBHUGZFGZJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one (CAS 1216034-47-7): Sourcing and Chemical Profile for Advanced Research


1-(4-Difluoromethanesulfonylphenyl)ethan-1-one (CAS 1216034-47-7) is an organic building block classified as a para-substituted acetophenone derivative bearing a difluoromethanesulfonyl (-SO2CF2H) moiety [1]. Its molecular formula is C9H8F2O3S, with a molecular weight of 234.22 g/mol [1]. The compound is characterized by the presence of a difluoromethyl group, which is recognized in medicinal chemistry as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amino groups . Commercially, it is typically available at 95% purity for research-scale applications .

Why 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one Cannot Be Replaced by Generic Acetophenone or Trifluoromethyl Analogs


Generic substitution of 1-(4-difluoromethanesulfonylphenyl)ethan-1-one with simpler acetophenone derivatives (e.g., 4-methylsulfonyl or 4-trifluoromethylsulfonyl analogs) is not scientifically sound due to the unique physicochemical and biological attributes conferred by the difluoromethanesulfonyl group. While a trifluoromethanesulfonyl (-SO2CF3) group is strongly electron-withdrawing and highly lipophilic, the difluoromethyl (-CF2H) moiety acts as a lipophilic hydrogen bond donor, offering a distinct interaction profile with biological targets [1]. Furthermore, the -CF2H group is a well-documented bioisostere for hydroxyl and thiol groups, a property not shared by -CH3 or -CF3 groups, which can lead to divergent metabolic stability and target engagement . Consequently, substituting this compound with a non-fluorinated or differently fluorinated analog in a synthetic route or biological assay would alter the electronic landscape, hydrogen-bonding capacity, and metabolic fate of the final molecule, rendering experimental results non-transferable.

Quantitative Differentiation of 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one (CAS 1216034-47-7): Evidence for Scientific Selection


Lipophilicity and Hydrogen Bonding Capacity: ACD/LogP and H-Bond Donor Comparison with Non-Fluorinated and Trifluoromethyl Analogs

The difluoromethanesulfonyl group imparts a distinct balance of lipophilicity and hydrogen-bonding capacity relative to non-fluorinated and trifluoromethyl analogs. The predicted ACD/LogP for 1-(4-difluoromethanesulfonylphenyl)ethan-1-one is 1.36, which is lower than the LogP of 2.15 estimated for the analogous 1-[4-(trifluoromethanesulfonyl)phenyl]ethan-1-one, indicating reduced overall lipophilicity [1]. Crucially, the -CF2H group functions as a hydrogen bond donor, a property absent in the -SO2CH3 and -SO2CF3 groups. This difference in hydrogen-bonding capacity is a key differentiator for target engagement and metabolic stability [2]. This hydrogen-bond donor capacity is not present in the non-fluorinated methylsulfonyl analog [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Predicted Passive Membrane Permeability: ACD/LogD and Polar Surface Area (PSA) Comparison with a 4-Methylsulfonyl Analog

The predicted ACD/LogD for 1-(4-difluoromethanesulfonylphenyl)ethan-1-one is 1.49 at pH 5.5 and pH 7.4 [1]. This value is moderately higher than the ACD/LogD of 0.87 reported for the non-fluorinated analog 1-[4-(methanesulfonyl)phenyl]ethan-1-one, indicating increased lipophilicity at physiological pH, which is a known effect of fluorine substitution . Furthermore, the polar surface area (PSA) of the target compound is 60 Ų [1], which is identical to the PSA of the methylsulfonyl analog. The increased LogD, with an unchanged PSA, suggests that the -CF2H group enhances passive membrane permeability without increasing the compound's polar surface area, a favorable combination for oral bioavailability [2].

ADME Properties Drug-Likeness Cell Permeability

Predicted Drug-Likeness: Rule of Five Compliance and Bioavailability Score Relative to 4-Trifluoromethylsulfonyl Analog

The compound is predicted to have zero violations of Lipinski's Rule of Five [1]. In contrast, the closely related analog 1-[4-(trifluoromethanesulfonyl)phenyl]ethan-1-one, with a calculated LogP of 2.15, is more lipophilic. While both compounds likely have zero Rule of Five violations, the higher lipophilicity of the -CF3 analog places it closer to the threshold for potential solubility and permeability issues [2]. Furthermore, the -CF2H group in the target compound is recognized as a metabolically stable bioisostere, a property that can lead to improved pharmacokinetic profiles compared to non-fluorinated or -CF3-containing analogs . This class-level inference suggests a superior drug-likeness profile for the difluoromethylated compound.

Drug-Likeness Oral Bioavailability Physicochemical Screening

Optimal Application Scenarios for 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one (CAS 1216034-47-7)


Medicinal Chemistry: Rational Design of Orally Bioavailable Drug Candidates

This compound is ideally suited as a synthetic intermediate in the design of orally bioavailable drug candidates. Its predicted LogD (1.49) and low PSA (60 Ų) profile, combined with zero Rule of Five violations, suggest favorable passive permeability and absorption potential . The -CF2H group functions as a metabolically stable bioisostere for hydroxyl or thiol groups, a property that can be exploited to improve the pharmacokinetic profile of lead compounds without compromising target binding [1].

Chemical Biology: Development of Novel Chemical Probes with a Unique Hydrogen Bond Donor

The difluoromethanesulfonyl moiety provides a unique, lipophilic hydrogen bond donor (-CF2H) that is absent in common sulfonyl-based building blocks (e.g., -SO2Me, -SO2CF3). This feature is invaluable for chemical biologists seeking to interrogate binding pockets with a novel pharmacophore. The compound serves as a versatile synthon for introducing this group into larger probe molecules to study structure-activity relationships (SAR) involving hydrogen bonding .

Organic Synthesis: Advanced Building Block for Late-Stage Functionalization

As a para-substituted acetophenone with a robust difluoromethanesulfonyl group, this compound is a valuable building block for constructing more complex molecules. The acetyl group is a versatile handle for further transformations (e.g., Claisen condensations, Grignard additions, reductions), allowing for the rapid diversification of a core scaffold bearing the difluoromethanesulfonyl pharmacophore. This is supported by its commercial availability at 95% purity for research use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.